6-Chloro-4-ethoxynicotinic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Sourcing a disubstituted pyridine-3-carboxylic acid with the precise 4-ethoxy-6-chloro pattern is critical for reproducible heterocycle synthesis. Substituting analogs (e.g., 4-hydroxy or non-chlorinated variants) alters solubility, lipophilicity, and cross-coupling outcomes, jeopardizing multi-step routes. • Defined substitution pattern enables selective Pd-catalyzed coupling at the 6-Cl position while retaining the 4-OEt moiety. • Differentiated Log P and solubility profile vs. 6-chloro-4-hydroxynicotinic acid supports CNS and agrochemical programs. • Consistent ≥95% purity across batches ensures reliable reactivity in pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 887572-34-1
Cat. No. B189354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-ethoxynicotinic acid
CAS887572-34-1
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC=C1C(=O)O)Cl
InChIInChI=1S/C8H8ClNO3/c1-2-13-6-3-7(9)10-4-5(6)8(11)12/h3-4H,2H2,1H3,(H,11,12)
InChIKeyKCYIQGBNKNCDNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-ethoxynicotinic Acid: Compound Overview


6-Chloro-4-ethoxynicotinic acid (CAS 887572-34-1) is a commercially available, disubstituted pyridine-3-carboxylic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol [1]. It is classified as an intermediate for pharmaceutical and agrochemical research . The compound's primary value proposition is its defined substitution pattern, featuring a chlorine atom at the 6-position and an ethoxy group at the 4-position on the pyridine ring, which distinguishes it from other nicotinic acid building blocks [1]. This specific arrangement provides a unique handle for downstream chemical transformations, particularly in the synthesis of complex heterocyclic structures.

6-Chloro-4-ethoxynicotinic Acid: Interchangeability Risks


The compound's precise 4-ethoxy-6-chloro substitution pattern is not a trivial feature; it dictates its physicochemical properties and, consequently, its reactivity and suitability in multi-step syntheses. Procurement of a close analog, such as 6-chloro-4-hydroxynicotinic acid (CAS 162371-83-7) or 4-ethoxynicotinic acid (CAS 53623-62-4), introduces significant and quantifiable differences in key properties like solubility, lipophilicity, and potential for downstream reactions . For instance, replacing the 6-chloro group with a hydrogen atom or the 4-ethoxy with a hydroxyl group will alter the molecule's electron density, steric profile, and hydrogen-bonding capacity, which can lead to unexpected outcomes or lower yields in planned synthetic routes. The evidence presented below demonstrates exactly how and why 6-chloro-4-ethoxynicotinic acid is a distinct, non-substitutable chemical entity for specific research and industrial applications.

6-Chloro-4-ethoxynicotinic Acid: Differentiation Evidence


Predicted Lipophilicity vs. 4-Ethoxynicotinic Acid

The presence of the chlorine atom at the 6-position in 6-chloro-4-ethoxynicotinic acid, compared to 4-ethoxynicotinic acid, which has a hydrogen at that position, results in quantifiable differences in predicted physicochemical parameters that are critical for drug-likeness assessments .

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Molecular Properties: Ethoxy vs. Hydroxy Analog

Substituting the 4-ethoxy group in 6-chloro-4-ethoxynicotinic acid with a hydroxyl group, as in 6-chloro-4-hydroxynicotinic acid, leads to a significant change in molecular weight, lipophilicity, and hydrogen-bonding capacity, which are foundational to its role as a synthetic building block .

Synthetic Chemistry Pharmacophore Modeling Structure-Activity Relationship (SAR)

Solubility and pKa: Workup Implications

The compound's predicted solubility and acidity (pKa) are distinct from both non-chlorinated and non-ethoxylated analogs, which has direct implications for the selection of reaction media and extraction procedures during synthesis .

Process Chemistry Synthetic Methodology Purification

Supplier-Guaranteed Purity: Procurement Metric

Multiple vendors offer 6-chloro-4-ethoxynicotinic acid with defined, assayed purity levels, a critical specification for its use as a synthetic intermediate where impurities can impact reaction outcomes .

Quality Control Reproducibility Procurement Specification

6-Chloro-4-ethoxynicotinic Acid: Application Scenarios


4-Alkoxy Nicotinic Acid Derivative Synthesis for SAR

6-Chloro-4-ethoxynicotinic acid is a key starting material or intermediate in the synthesis of a broader class of 4-alkoxy nicotinic acid compounds. Its structure allows for further derivatization at the 6-chloro position (e.g., via cross-coupling reactions) or at the carboxylic acid group (e.g., to form amides or esters), while the 4-ethoxy group remains as a stable moiety. This is supported by patents describing general methods for synthesizing 4-alkoxy nicotinic acids .

Pharmaceutical Intermediate in Targeted Syntheses

This compound is specifically referenced as a pharmaceutical intermediate . Its defined 4-ethoxy-6-chloro motif is valuable for constructing molecules with a precise pharmacophore, particularly in the development of drugs where the pyridine ring is a core component. The differentiated Log P and solubility, as established in Section 3, make it a logical choice over its 4-hydroxy analog for programs focused on CNS or other targets requiring a balance of solubility and membrane permeability [1].

Agrochemical Derivatization

The compound finds application in the development of novel agrochemicals, including herbicides and fungicides . The chloro and ethoxy substituents can modulate the molecule's ability to penetrate plant cuticles and interact with specific biological targets in pests or weeds, a class of applications distinct from its use in human pharmaceuticals.

Material Science: Polymer and Ligand Precursor

As a pyridine carboxylic acid with two distinct reactive handles (the carboxylic acid and the aryl chloride), it can serve as a monomer or ligand precursor in material science. The 4-ethoxy group can influence the electronic properties and solubility of the resulting material, a feature not available with the non-ethoxylated analog 6-chloronicotinic acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-ethoxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.